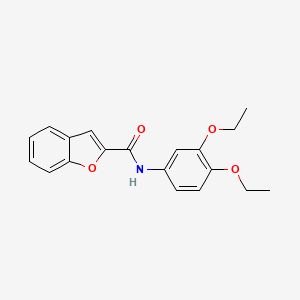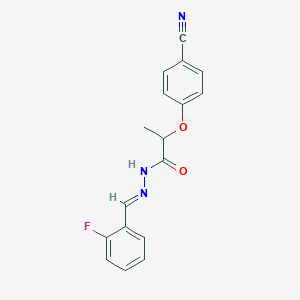
N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as AQ-11, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of quinazoline derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves its ability to modulate various molecular targets. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation. Furthermore, N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Furthermore, N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to induce apoptosis in cancer cells and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable and can be stored for long periods without degradation. However, N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Additionally, N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide could also be explored as a potential anti-cancer agent for the treatment of various types of cancer. Additionally, N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide could be further studied for its antiviral properties and its potential use in the treatment of viral infections. Further studies are needed to understand the pharmacokinetics and toxicity profile of N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide in vivo.
Synthesemethoden
The synthesis of N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 2-(4-oxo-3(4H)-quinazolinyl)acetic acid with adamantane-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through recrystallization to obtain N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Additionally, N-2-adamantyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have antiviral activity against HIV-1 and HSV-1.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-18(10-23-11-21-17-4-2-1-3-16(17)20(23)25)22-19-14-6-12-5-13(8-14)9-15(19)7-12/h1-4,11-15,19H,5-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKCTYZWSFRZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)
![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)


![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)


![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)